Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate
Description
Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a 3,5-dimethylbenzamido substituent at position 3 and an ethyl carboxylate group at position 2 of the benzofuran core. The benzofuran scaffold is notable for its structural rigidity and ability to interact with biological targets, while the 3,5-dimethylbenzamido moiety may enhance lipophilicity and binding specificity.
Properties
IUPAC Name |
ethyl 3-[(3,5-dimethylbenzoyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-4-24-20(23)18-17(15-7-5-6-8-16(15)25-18)21-19(22)14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQDHNWRHGRNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylbenzoic acid with 2-aminobenzofuran-3-carboxylic acid ethyl ester under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxamide
- Structure : Features a piperazinyl group at position 5 and a carboxamide group at position 2.
- Synthesis: Prepared via condensation of 5-aminobenzofuran-2-carboxylic acid ethyl ester with bis-(2-chloroethyl)amine hydrochloride in o-xylene using a phase-transfer catalyst, followed by ammonolysis under pressure .
- Carboxamide at position 2 (vs. ethyl carboxylate) may reduce metabolic instability but alter solubility.
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
- Structure: Contains an amino group at position 3, difluoro substituents at position 5, and a partially saturated benzofuran ring (tetrahydrobenzofuran).
- Molecular Formula: C₁₁H₁₃F₂NO₃ .
- Key Differences: Fluorine atoms enhance electronegativity and metabolic stability compared to the methyl groups in the target compound.
Data Table: Structural and Functional Comparison
*Molecular formula inferred: Likely C₂₀H₂₀N₂O₄ (benzofuran core + substituents).
Research Findings and Implications
- Piperazinyl: Common in CNS-active drugs due to improved solubility and receptor interactions . Fluorine: Increases metabolic stability and bioavailability, as seen in fluorinated pharmaceuticals .
- Synthetic Challenges : The target compound’s synthesis likely requires regioselective amidation, whereas fluorinated analogs demand precise halogenation steps.
- Piperazinyl derivatives are often explored for neurological disorders, while fluorinated compounds are prioritized in oncology .
Biological Activity
Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate is a compound that has garnered interest in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran core structure with an amide functional group that contributes to its biological activity. The presence of the dimethyl group on the benzamide moiety enhances its lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, which is particularly relevant in cancer biology.
- Receptor Modulation : It can act on various receptors, potentially altering signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.
Anticancer Properties
Research indicates that this compound possesses significant anticancer potential. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, a study reported that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In preliminary assays, it showed activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Activity Study :
- Objective : To evaluate the cytotoxic effects on various cancer cell lines.
- Method : MTT assay was used to assess cell viability.
- Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating notable cytotoxicity.
-
Antimicrobial Study :
- Objective : To determine the antimicrobial efficacy against selected pathogens.
- Method : Disk diffusion method was employed to measure inhibition zones.
- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 50 µg/mL.
Data Summary
| Biological Activity | Test Method | Results |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50: 10-30 µM |
| Antimicrobial Activity | Disk Diffusion | MIC: 50 µg/mL (S. aureus), 50 µg/mL (E. coli) |
Q & A
Basic: What are the standard synthetic routes for Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate?
Methodological Answer:
The compound is synthesized via a multi-step approach:
Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base (e.g., Na₂CO₃) to form ethyl benzofuran-2-carboxylate .
Amide Bond Formation : Condensation of 3,5-dimethylbenzoic acid with 3-aminobenzofuran-2-carboxylate using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .
Purification : Recrystallization or column chromatography to isolate the product.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, amide N-H at ~3300 cm⁻¹) .
- X-ray Crystallography : Resolves 3D molecular geometry using programs like SHELXL (SHELX system) .
Advanced: How can synthetic yields be optimized for this compound?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 30–60 minutes vs. 24 hours under conventional heating) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide coupling .
- Catalyst Screening : DMAP improves coupling efficiency by activating carboxyl groups .
Advanced: How do structural modifications influence bioactivity?
Methodological Answer:
- Substituent Effects :
- Structure-Activity Relationship (SAR) Studies : Compare derivatives with varied substituents (e.g., methoxy vs. halogen groups) to identify key pharmacophores .
Advanced: What computational methods predict reactivity and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulates interactions with biological targets (e.g., COX-2 enzyme) to rationalize anti-inflammatory activity .
Advanced: What mechanisms underlie its biological activity?
Methodological Answer:
- Enzyme Inhibition : Binds to COX-2 via hydrogen bonding with sulfonamide/amide groups, reducing prostaglandin synthesis .
- Apoptosis Induction : Activates caspase-3/7 in cancer cells, confirmed via flow cytometry and Western blot .
- Antimicrobial Action : Disrupts bacterial cell membranes, validated through MIC (Minimum Inhibitory Concentration) assays .
Basic: How do solubility and stability impact experimental design?
Methodological Answer:
- Solubility : Use DMSO for in vitro assays (solubility >10 mM) .
- Stability : Monitor hydrolysis of the ester group in aqueous buffers (pH 7.4) via HPLC; store at -20°C in anhydrous conditions .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Control Variables : Standardize assay conditions (e.g., cell line selection, incubation time) .
Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to explain variability in IC₅₀ values .
Cross-Study Comparisons : Analyze substituent effects across analogs (e.g., 3,5-dimethyl vs. 4-fluorophenyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
